N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H18F6N2 and its molecular weight is 340.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C15H14F6N
- CAS Number : 195371-86-9
- Molecular Weight : 307.27 g/mol
The compound features a piperidine ring, which is known for its biological activity, and trifluoromethyl groups that enhance lipophilicity and potentially influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted anilines. This process can be optimized through various synthetic pathways to enhance yield and purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of 3,5-bis(trifluoromethyl)aniline have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro. Specifically, one study demonstrated that certain anilines effectively reduced nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory action .
Antimicrobial Activity
Compounds with trifluoromethyl substitutions have exhibited significant antimicrobial properties. For example, a related study found that certain derivatives displayed potent activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating bactericidal effects .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives show promising biological activity, they may also exhibit varying degrees of cytotoxicity against different cell lines. It is crucial to evaluate the safety profile of this compound in further studies to establish therapeutic windows .
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGDRGOZSHCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380093 |
Source
|
Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-86-9 |
Source
|
Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.